molecular formula C11H16ClN B12101948 2-(3,4-Dimethylphenyl)cyclopropan-1-amine hydrochloride

2-(3,4-Dimethylphenyl)cyclopropan-1-amine hydrochloride

Cat. No.: B12101948
M. Wt: 197.70 g/mol
InChI Key: HDOLVWUASWHXFT-UHFFFAOYSA-N
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Description

2-(3,4-Dimethylphenyl)cyclopropan-1-amine hydrochloride is a chemical compound with the molecular formula C({11})H({16})ClN

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethylphenyl)cyclopropan-1-amine hydrochloride typically involves the following steps:

    Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through a Simmons-Smith reaction, where a diiodomethane and a zinc-copper couple react with an alkene.

    Substitution Reaction: The 3,4-dimethylphenyl group is introduced via a substitution reaction, often using a Grignard reagent or a similar organometallic compound.

    Amine Introduction: The amine group is introduced through a nucleophilic substitution reaction, where an appropriate amine precursor reacts with the cyclopropane intermediate.

    Hydrochloride Formation: Finally, the hydrochloride salt is formed by reacting the free amine with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically at the amine group, forming corresponding oxides or imines.

    Reduction: Reduction reactions can convert the amine group to a primary amine or other reduced forms.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)) are often used.

    Substitution: Reagents like bromine (Br(_2)) or nitric acid (HNO(_3)) can be used for electrophilic aromatic substitution.

Major Products

    Oxidation: Products may include nitroso compounds or oximes.

    Reduction: Products include primary amines or other reduced derivatives.

    Substitution: Products vary depending on the substituent introduced, such as brominated or nitrated derivatives.

Scientific Research Applications

2-(3,4-Dimethylphenyl)cyclopropan-1-amine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the development of new cyclopropane derivatives.

    Biology: Studied for its potential interactions with biological molecules, including enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the context of neurological disorders.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethylphenyl)cyclopropan-1-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The cyclopropane ring can interact with active sites, while the amine group can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(3,4-Dimethylphenyl)cyclopropan-1-amine: The free base form without the hydrochloride salt.

    2-(3,4-Dimethylphenyl)cyclopropan-1-ol: A hydroxyl derivative.

    2-(3,4-Dimethylphenyl)cyclopropan-1-carboxylic acid: A carboxylic acid derivative.

Uniqueness

2-(3,4-Dimethylphenyl)cyclopropan-1-amine hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility and reactivity. This makes it particularly useful in certain synthetic and research applications where these properties are advantageous.

Properties

Molecular Formula

C11H16ClN

Molecular Weight

197.70 g/mol

IUPAC Name

2-(3,4-dimethylphenyl)cyclopropan-1-amine;hydrochloride

InChI

InChI=1S/C11H15N.ClH/c1-7-3-4-9(5-8(7)2)10-6-11(10)12;/h3-5,10-11H,6,12H2,1-2H3;1H

InChI Key

HDOLVWUASWHXFT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2CC2N)C.Cl

Origin of Product

United States

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